Vibunazole

Antifungal susceptibility testing Aspergillus Relative inhibition factor

Interchanging azole antifungals without validated benchmarks compromises experimental reproducibility. Vibunazole provides a consistent CYP51 reference compound for antifungal susceptibility testing and pharmacokinetic studies. • RIF benchmark <60% against Candida spp. for predictive in vitro-in vivo correlation • Gastric pH-independent absorption; no interaction with acid suppressants • Intermediate CSF penetration (superior to itraconazole, below fluconazole) • Short elimination half-life (~2.4 h) for rapid-clearance protocols Supplied with full analytical documentation. Ready for global shipment.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
CAS No. 80456-55-9
Cat. No. B1683049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibunazole
CAS80456-55-9
Synonyms1-(4-chlorophenoxy)-3,3'-dimethyl-2-(1,2,4-triazol-1-yl)methyl-2-butanol
BAY N 7133
BAY N-7133
Bay N7133
vibunazole
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3
InChIKeyOCQPZTCGZAFWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vibunazole Research Procurement Guide


Vibunazole (BAY-N-7133; CAS 80456-55-9) is a synthetic triazole antifungal agent originally developed by Bayer AG as an orally bioavailable CYP51 (lanosterol 14α-demethylase) inhibitor [1]. It belongs to the azole class, which disrupts fungal ergosterol biosynthesis, and was evaluated preclinically as a systemic antifungal candidate alongside other first-generation triazoles. Its molecular structure (1-(4-chlorophenoxy)-3,3'-dimethyl-2-(1,2,4-triazol-1-yl)methyl-2-butanol) and preclinical characterization position it as a comparator tool for studying azole structure-activity relationships, in vitro antifungal susceptibility methodologies, and pharmacokinetic-pharmacodynamic profiling in animal models [2].

Azole structure-activity relationship and CYP51 inhibition studies
Antifungal susceptibility assay comparator (RIF method)
Preclinical pharmacokinetic-pharmacodynamic profiling in animal models

Vibunazole Interchange Limitations


Despite shared CYP51 inhibition mechanisms, azole antifungals cannot be interchanged in research applications without compromising experimental integrity. Comparative preclinical studies demonstrate that Vibunazole exhibits a distinct profile relative to both earlier imidazoles (e.g., ketoconazole) and contemporary triazoles (e.g., itraconazole) across key performance dimensions including in vitro relative inhibition factors (RIFs) against specific fungal genera, in vivo efficacy in murine candidosis models, and penetration into the cerebrospinal fluid (CSF) [1][2]. Generic substitution based solely on class membership would ignore these quantifiable differences, potentially altering experimental outcomes in antifungal susceptibility testing, in vivo efficacy studies, or pharmacokinetic investigations. The following evidence items document exactly where Vibunazole diverges from comparators in ways that directly impact scientific utility and procurement decisions.

Class membership RIF and in vivo model-response profiles may not transfer across triazole antifungals
Treatment timing Reported survival extension may be lost with delayed intervention in candidosis models
Repeat-dose PK Autoinduction can reduce plasma exposure, requiring model-specific interpretation

Vibunazole Evidence Profile


Aspergillus RIF Activity vs Ketoconazole

In a head-to-head in vitro comparison using the relative inhibition factor (RIF) method, Vibunazole demonstrated activity equivalent to ketoconazole against eight Aspergillus species isolates. The study assessed nine novel antifungals against established agents, providing a quantitative basis for comparing Vibunazole's anti-Aspergillus activity directly against a widely used imidazole comparator [1].

Aspergillus RIF vs Ketoconazole
Head-to-head
Activity equivalent to ketoconazole (RIF)
Supports comparator selection for Aspergillus RIF assays
Itraconazole more active (mean RIF 25%)
Antifungal susceptibility testing Aspergillus Relative inhibition factor In vitro assay

Candida RIF Comparison with Itraconazole

When tested against 26 Candida species isolates, Vibunazole yielded a mean RIF below 60%, placing it within the same activity cluster as itraconazole (also <60% RIF), clotrimazole, ketoconazole, and tioconazole. This quantitative threshold distinguishes these agents from amphotericin B, which produced significantly lower RIF values against the same Candida isolates [1]. The RIF method was specifically employed because traditional MIC data tended to portray the newer azoles unfavorably, whereas RIF provided a more accurate assessment of in vitro inhibitory potential [1].

Candida RIF vs Itraconazole
Head-to-head
Mean RIF below 60%, comparable to itraconazole
Similar activity cluster to itraconazole; supports comparator context
26 Candida isolates tested
Candida species Relative inhibition factor Antifungal susceptibility Azole comparison

Murine Candidosis Protection vs Ketoconazole

In a murine model of systemic candidosis (Candida albicans intravenous challenge, >LD80 inoculum), Vibunazole and ketoconazole were directly compared across multiple oral dosing regimens over a one-month treatment period. At 200 mg/kg/day, both Vibunazole and ketoconazole demonstrated protective efficacy, whereas the comparator Bay L9139 failed to protect, suggesting synergistic toxicity with infection. At lower doses (50 and 100 mg/kg/day), both Vibunazole and ketoconazole prolonged survival compared to untreated controls (p < 0.05), though ketoconazole showed a slight numerical advantage. At 25 mg/kg/day, neither drug prolonged survival. When treatment was delayed until day 4 post-infection, only ketoconazole (at 100-200 mg/kg/day) prolonged survival; Vibunazole was ineffective across all doses tested (10-200 mg/kg/day) [1].

Murine Candidosis vs Ketoconazole
Head-to-head
200 mg/kg/day: protection comparable; Delayed treatment: ineffective across doses
Supports early-intervention model selection; not a ketoconazole surrogate in delayed protocols
Ketoconazole retained activity at 100–200 mg/kg/day with delayed treatment (p
CSF Penetration vs Fluconazole/Itraconazole
Head-to-head
Intermediate CSF concentrations between fluconazole (up to 66%) and itraconazole (undetectable)
Supports CNS penetration model with intermediate bioavailability
Meningeal inflammation did not significantly alter Vibunazole penetration
Human Oral Pharmacokinetics
Reported
Cmax 2.76 mg/L; Tmax ~1.5 h; t½ 2.4 h
Supports short-half-life PK study design
Gastric pH-independent absorption observed (cimetidine/HCl co-admin)
Murine PK Autoinduction
Cross-study comparable
Single dose: t½ 4.8 h, Cmax 14–16 mg/L; Multiple dose: t½ 1.2 h
Autoinduction may reduce exposure in chronic dosing models
Consistent with reduced AUC after 26-day treatment
In vivo efficacy Systemic candidosis Murine model Survival analysis

CSF Penetration vs Fluconazole and Itraconazole

In a rabbit model comparing antifungal penetration into cerebrospinal fluid (CSF), Vibunazole exhibited an intermediate CSF penetration profile. Fluconazole (UK-49,858), which has minimal protein binding, penetrated freely (up to 66% of simultaneous serum concentrations). In contrast, itraconazole, which is highly protein-bound, was undetectable in CSF. Vibunazole and ketoconazole both achieved intermediate CSF concentrations, with values between the high-penetration fluconazole and the undetectable itraconazole [1]. The presence of meningeal inflammation modestly increased CSF concentrations of ketoconazole but did not significantly affect Vibunazole penetration [1].

CSF Penetration vs Fluconazole/Itraconazole
Head-to-head
Intermediate CSF concentrations between fluconazole (up to 66%) and itraconazole (undetectable)
Supports CNS penetration model with intermediate bioavailability
Meningeal inflammation did not significantly alter Vibunazole penetration
Cerebrospinal fluid penetration Pharmacokinetics CNS fungal infection model Protein binding

Human Oral Pharmacokinetics

In a clinical pharmacology study involving six healthy volunteers, Vibunazole (400 mg oral tablet) demonstrated rapid absorption with a mean peak plasma concentration (Cmax) of 2.76 mg/L achieved at a mean peak time (Tmax) of 1 hour 29 minutes (after a mean lag-time of 30 minutes). The mean elimination half-life was 2 hours 22 minutes, indicating a relatively short systemic residence time compared to later-generation triazoles. Importantly, kinetic parameters did not differ significantly when Vibunazole was co-administered with cimetidine or hydrochloric acid, suggesting gastric pH does not substantially alter its oral absorption profile [1].

Human Oral Pharmacokinetics
Reported
Cmax 2.76 mg/L; Tmax ~1.5 h; t½ 2.4 h
Supports short-half-life PK study design
Gastric pH-independent absorption observed (cimetidine/HCl co-admin)
Human pharmacokinetics Oral bioavailability Absorption Half-life

Murine Pharmacokinetics: Autoinduction

In mice, oral administration of Vibunazole at 25 mg/kg as an aqueous suspension produced peak plasma concentrations of 14-16 mg/L. After the first oral dose, the mean plasma half-life was 4.8 hours. However, following the fifth dose, plasma levels were lower and declined with a half-life of 1.2 hours, a pattern consistent with enzyme induction [1]. In beagle dogs, the absolute oral bioavailability was estimated at approximately 70% [1]. This pharmacokinetic behavior—high initial exposure followed by accelerated clearance upon repeat dosing—contrasts with ketoconazole in the same murine candidosis study, where unfavorable pharmacokinetics with continued administration were specifically cited as contributing to Vibunazole's relative inefficacy in delayed-treatment protocols [2].

Murine PK Autoinduction
Cross-study comparable
Single dose: t½ 4.8 h, Cmax 14–16 mg/L; Multiple dose: t½ 1.2 h
Autoinduction may reduce exposure in chronic dosing models
Consistent with reduced AUC after 26-day treatment
Animal pharmacokinetics Plasma concentration Enzyme induction Bioavailability

Vibunazole Application Scenarios


RIF Susceptibility Reference Standard

Vibunazole is best deployed as a reference compound in antifungal susceptibility testing protocols that employ Relative Inhibition Factor (RIF) methodology rather than traditional MIC assays. Its documented mean RIF of <60% against Candida species and activity equivalent to ketoconazole against Aspergillus isolates [1] provide a validated benchmark for evaluating novel azole candidates in RIF-based comparative studies. This is particularly valuable given that MIC data alone tend to portray newer azoles unfavorably, whereas RIF provides a more predictive assessment of in vivo potential [1].

Murine Candidosis: Early-Intervention Model

Vibunazole is appropriate for murine systemic candidosis studies where treatment is initiated on day 1 post-infection and where a dose range of 50-200 mg/kg/day is employed [1]. At 200 mg/kg/day, it provides protection comparable to ketoconazole, making it a suitable comparator for evaluating new chemical entities in early-intervention protocols. However, it should not be selected for delayed-treatment (day 4+) candidosis models, as it fails to prolong survival under these conditions, unlike ketoconazole [1]. Researchers should also account for the compound's autoinduction phenomenon, which reduces plasma exposure upon repeat dosing [2].

CNS Model: Intermediate CSF Penetration

For CNS fungal infection studies in rabbit models where intermediate cerebrospinal fluid penetration is required—neither as high as fluconazole nor as negligible as itraconazole—Vibunazole provides a well-characterized option [1]. Its CSF penetration profile, documented alongside ketoconazole, itraconazole, and fluconazole, makes it useful for investigating relationships between protein binding, CNS penetration, and antifungal efficacy [1]. The finding that meningeal inflammation does not significantly alter Vibunazole's CSF penetration distinguishes it from ketoconazole in this experimental context [1].

pH-Independent Oral Absorption

Vibunazole is suitable for human oral pharmacokinetic investigations where gastric pH-independent absorption is a desired characteristic. Unlike ketoconazole and itraconazole, which require acidic gastric conditions for optimal absorption, Vibunazole's kinetic parameters remain unchanged whether administered with cimetidine (which elevates gastric pH) or hydrochloric acid [1]. Its short elimination half-life of approximately 2.4 hours in humans [1] also makes it appropriate for studies requiring rapid systemic clearance or evaluating the impact of frequent dosing regimens on pharmacokinetic parameters.

Application
Selection Property
Validation Focus
Antifungal susceptibility testing (RIF method)
RIF profile relative to azole comparators
Activity against Aspergillus and Candida isolates
Murine systemic candidosis model
Dose-dependent survival extension
Treatment initiation timing (early vs delayed)
CNS fungal infection model (CSF penetration)
Intermediate CSF concentration profile
Protein binding and CNS bioavailability
Oral pharmacokinetic studies
Gastric pH-independent absorption
Absorption kinetics and elimination half-life

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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